Potency and Selectivity Profile of HDAC-IN-57 Against SAHA, MS-275, and Panobinostat
HDAC-IN-57 demonstrates a distinct isoform inhibition profile with nanomolar potency for HDAC1, HDAC2, and HDAC6. Compared to the clinical pan-inhibitor SAHA (vorinostat), HDAC-IN-57 is 16-fold more potent against HDAC1 and 20-fold more potent against HDAC2 [1][2]. Unlike the class I-selective inhibitor MS-275, which shows minimal activity against HDAC6, HDAC-IN-57 is a potent inhibitor of HDAC6 (IC50 = 2.4 nM) [1]. Compared to the clinical pan-inhibitor Panobinostat, HDAC-IN-57 is slightly less potent against HDAC1 but significantly more potent against HDAC6 [1][3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | HDAC1: 2.07; HDAC2: 4.71; HDAC6: 2.40; HDAC8: 107 [1] |
| Comparator Or Baseline | SAHA (Vorinostat): HDAC1: 33; HDAC2: 96; HDAC6: 33; HDAC8: 540 [2]; MS-275 (Entinostat): HDAC1: 243; HDAC2: 453; HDAC6: >100,000; HDAC8: >100,000 ; Panobinostat: HDAC1: 2.5; HDAC2: 13.2; HDAC6: 10.5; HDAC8: 277 [3] |
| Quantified Difference | HDAC-IN-57 is 16x more potent than SAHA on HDAC1 and 20x more potent on HDAC2. It is 4.4x more potent than Panobinostat on HDAC6. It is a potent HDAC6 inhibitor, unlike MS-275. |
| Conditions | In vitro enzyme inhibition assays using recombinant human HDAC isoforms. |
Why This Matters
This unique potency profile across class I and IIb HDACs, particularly its high activity on HDAC6, distinguishes HDAC-IN-57 from both class I-selective agents (MS-275) and other pan-inhibitors (SAHA, Panobinostat) for research applications requiring broad yet defined HDAC inhibition.
- [1] Duan, Y., Yu, T., Jin, L., Zhang, S., Shi, X., Zhang, Y., ... & Guan, Y. (2023). Discovery of novel, potent, and orally bioavailable HDACs inhibitors with LSD1 inhibitory activity for the treatment of solid tumors. European Journal of Medicinal Chemistry, 254, 115367. View Source
- [2] Ganesan, A., Nolan, L., & Crabb, S. J. (2017). Epigenetic therapy: histone deacetylase inhibitors. In Cancer Drug Discovery and Development (pp. 41-61). View Source
- [3] Atadja, P. (2009). Development of the pan-DAC inhibitor panobinostat (LBH589): successes and challenges. Cancer letters, 280(2), 233-241. View Source
